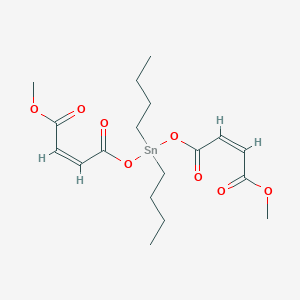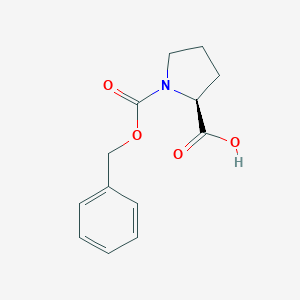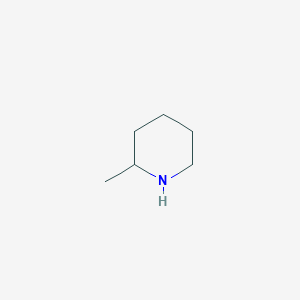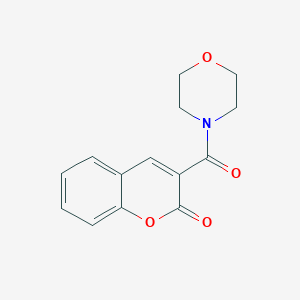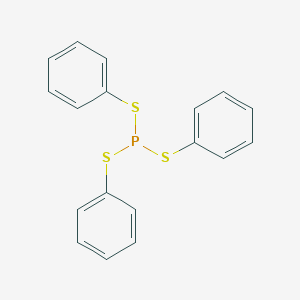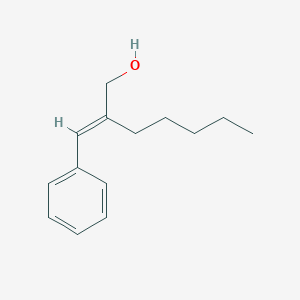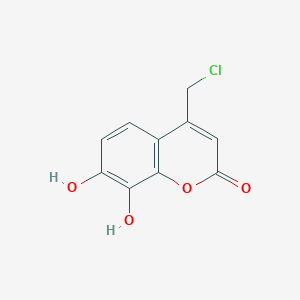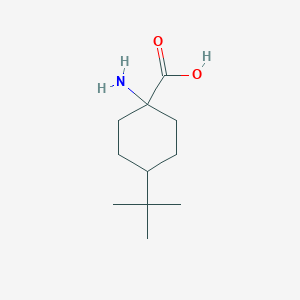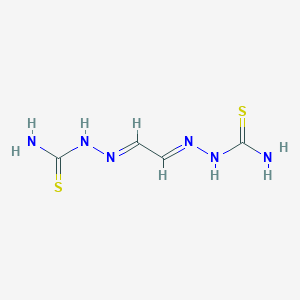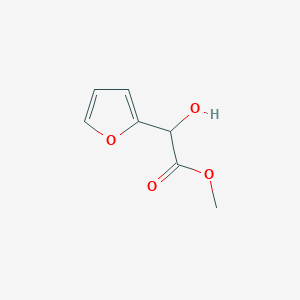![molecular formula C7H8N2O2 B095024 3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione CAS No. 17384-56-4](/img/structure/B95024.png)
3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione, also known as NMDA receptor antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been found to have a profound effect on the central nervous system, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione involves the blocking of the 3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione receptors, which are responsible for the excitatory neurotransmission in the brain. The compound binds to the receptor's ion channel, preventing the influx of calcium ions, which leads to the inhibition of the receptor's activity.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of the 3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione receptor antagonist have been studied extensively. The compound has been found to have a significant effect on the central nervous system by blocking the 3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione receptors, which are responsible for the excitatory neurotransmission in the brain. This leads to a reduction in the release of glutamate, which is a neurotransmitter responsible for the excitatory response in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione in lab experiments include its ability to block the 3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione receptors selectively, which allows for the study of the receptor's function in various neurological disorders. However, the compound has limitations, including its potential toxicity and the need for precise dosing.
Direcciones Futuras
There are several future directions for the study of 3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione, including its potential therapeutic applications in various neurological disorders. Future research may focus on the development of new compounds that can selectively target the 3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione receptors with minimal side effects. Additionally, the study of the compound's mechanism of action may lead to the development of new treatments for neurological disorders.
Métodos De Síntesis
The synthesis of 3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione involves the reaction of 2,5-dioxopyrrolidin-1-yl acetate with 3,4-dihydro-2H-pyrrole in the presence of a base. The resulting product is then treated with an acid to obtain the final compound.
Aplicaciones Científicas De Investigación
The 3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione receptor antagonist has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. The compound has been found to have a significant effect on the central nervous system by blocking the 3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione receptors, which are responsible for the excitatory neurotransmission in the brain.
Propiedades
Número CAS |
17384-56-4 |
|---|---|
Nombre del producto |
3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione |
Fórmula molecular |
C7H8N2O2 |
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
3,3a,4,5-tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione |
InChI |
InChI=1S/C7H8N2O2/c10-5-2-1-4-3-6(11)9-7(4)8-5/h4H,1-3H2,(H,8,9,10,11) |
Clave InChI |
NHCMPTCDWCOELA-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N=C2C1CC(=O)N2 |
SMILES canónico |
C1CC(=O)N=C2C1CC(=O)N2 |
Sinónimos |
3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



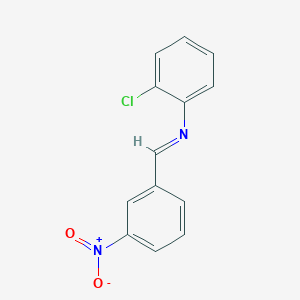
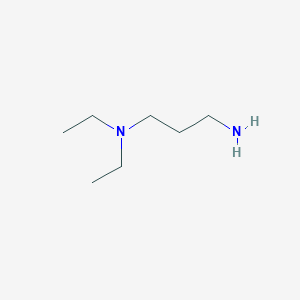
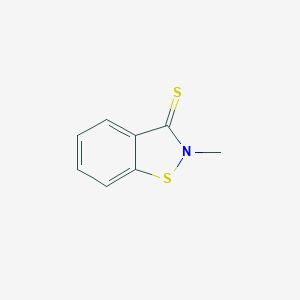
![[(8R,9S,13S,14S,16R,17R)-13-methyl-3,16-disulfooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate](/img/structure/B94947.png)
